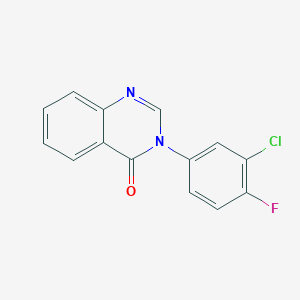

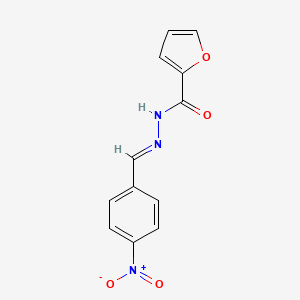

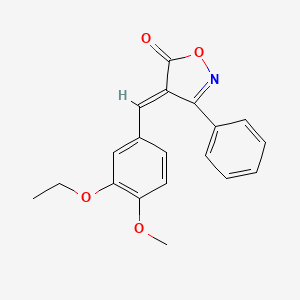

2-(2-isopropyl-5-methylphenoxy)-N'-(2-propoxybenzylidene)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals known for their versatile applications in materials science, pharmaceutical research, and organic synthesis. These compounds often serve as building blocks for the synthesis of complex molecules, demonstrating a wide range of biological and chemical properties.

Synthesis Analysis

The synthesis of related acetohydrazide compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. For example, (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base was synthesized via the condensation reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide (Li Jia-ming, 2009). This method could be adapted for synthesizing the compound of interest by selecting isopropyl-5-methylphenoxy and propoxybenzylidene derivatives as starting materials.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals complex interactions such as hydrogen bonding and π-π interactions, which contribute to their stability and reactivity. For instance, studies on N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and related compounds highlighted their crystalline structures stabilized by hydrogen bonds and π-π interactions, suggesting similar structural features could be expected for the compound of interest (G. Sheng et al., 2015).

Chemical Reactions and Properties

The reactivity of acetohydrazide derivatives often involves their functional groups participating in various chemical reactions, such as nucleophilic addition or condensation. These reactions can be exploited to introduce additional functional groups or to form complex molecules. The presence of electron-donating and electron-withdrawing groups within the compound structure can significantly influence its chemical behavior.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, can be inferred from similar compounds' characteristics. For example, the synthesis and characterization of compounds like N'-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide provide insights into solubility and melting points, which are crucial for understanding the compound's applications and handling (M. Alotaibi et al., 2018).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and the potential for forming derivatives are significant for the application of these compounds in synthetic chemistry. For instance, the facile synthesis and reactivity of 2,3-dihydrobenzo[1,4]dioxine derivatives via palladium-catalyzed reactions indicate the versatility of similar structures in organic synthesis (B. Gabriele et al., 2006).

科学的研究の応用

Optical Applications

Research by Naseema et al. (2010) on hydrazones similar in structure to the compound investigated their third-order nonlinear optical properties. The study found that these compounds exhibited significant optical limiting behavior, making them potential candidates for applications in optical devices like limiters and switches (Naseema et al., 2010).

Antimicrobial and Antitumor Agents

A study by Fuloria et al. (2009) synthesized and characterized novel imines and thiazolidinones derived from a similar compound, evaluating their antibacterial and antifungal activities. The compounds displayed promising antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Fuloria et al., 2009). Additionally, Li et al. (2014) synthesized hydrazone derivatives and tested their antitumor activity against various cancer cells. Some derivatives showed good anticancer activity, particularly those with hydroxyl groups on the phenyl ring of the hydrazone, indicating a need for further exploration in anticancer drug development (Li et al., 2014).

Antileishmanial Activity

Ahsan et al. (2016) synthesized a series of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues, including compounds structurally similar to the one , to explore their antileishmanial activity. One particular analogue showed promising results against Leishmania donovani, the parasite responsible for leishmaniasis, without exhibiting cytotoxicity, suggesting potential therapeutic applications for leishmaniasis (Ahsan et al., 2016).

特性

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-5-12-26-20-9-7-6-8-18(20)14-23-24-22(25)15-27-21-13-17(4)10-11-19(21)16(2)3/h6-11,13-14,16H,5,12,15H2,1-4H3,(H,24,25)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELKTADPLMOVMG-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)